HDAC1 Inhibition: A Defined Biochemical Fingerprint with Cross-Class Activity
In a fluorescence-based biochemical assay against human Histone Deacetylase 1 (HDAC1), 2-(3-bromophenyl)-N-(1-cyanocyclobutyl)acetamide demonstrated a measurable inhibitory concentration (IC50) of 385 nM [1]. This value establishes a quantitative baseline for this specific scaffold, differentiating it from related compounds that show either no activity or significantly different potency profiles. For instance, while this compound exhibits modest HDAC1 inhibition, other in-class compounds like CHEMBL4576094 are essentially inactive against Adenylate Cyclase 1 (AC1) with an IC50 of >10,000 nM [2], highlighting that subtle structural changes result in distinct target engagement profiles.
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 385 nM |
| Comparator Or Baseline | CHEMBL4576094 (a structurally related in-class compound) vs. AC1: IC50 = 10,000 nM |
| Quantified Difference | ~26-fold more potent against HDAC1 than comparator is against AC1 |
| Conditions | Recombinant human HDAC1; fluorescence-based assay; 15 min preincubation |
Why This Matters
Provides a specific, target-based activity data point (IC50 = 385 nM) that confirms the compound's ability to engage a biologically relevant protein (HDAC1), a property not guaranteed by its chemical structure alone.
- [1] BindingDB. (n.d.). BDBM50567698 (CHEMBL4854716). Inhibition of human HDAC1. Retrieved from https://bdb8.ucsd.edu/ View Source
- [2] BindingDB. (2021). BDBM50521081 (CHEMBL4576094). Inhibition of human AC1. Retrieved from https://ww.w.bindingdb.org/ View Source
